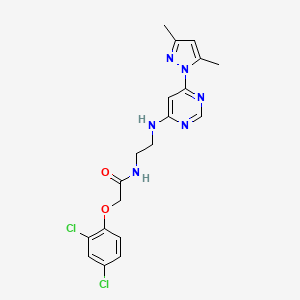
2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N6O2 and its molecular weight is 435.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured tables.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a dichlorophenoxy group and a pyrazole-pyrimidine moiety.
- Functional Groups : It includes an acetamide functional group which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its neuroprotective properties and anti-inflammatory effects.
Neuroprotective Effects
Research indicates that the compound exhibits protective effects against neuroinflammation. For instance, a study demonstrated that it significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which are often activated during neuroinflammatory responses. This reduction in NO is crucial as excessive NO can lead to neuronal damage.
Anti-inflammatory Mechanisms
In vitro studies have shown that the compound inhibits the release of pro-inflammatory cytokines and prostaglandins from activated microglia. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. The mechanism appears to involve the attenuation of nuclear factor-kappa B (NF-κB) activation and p38 mitogen-activated protein kinase signaling pathways.
Table 1: Summary of Key Research Findings
| Study | Model | Key Findings |
|---|---|---|
| Study 1 | In vitro (BV2 cells) | Reduced NO production; inhibited iNOS and COX-2 expression; decreased pro-inflammatory cytokines |
| Study 2 | In vivo (MPTP model) | Protected dopaminergic neurons; improved behavioral deficits; decreased glial activation |
| Study 3 | Neuroinflammation model | Attenuated NF-κB activation; inhibited p38 MAPK signaling |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Neuroinflammation Model : In a study involving LPS-induced neuroinflammation, treatment with the compound resulted in significant reductions in inflammatory markers and improved neuronal survival rates.
- Parkinson's Disease Model : In an MPTP-induced model of Parkinson's disease, prophylactic administration of the compound led to improved motor functions and reduced neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N6O2/c1-12-7-13(2)27(26-12)18-9-17(24-11-25-18)22-5-6-23-19(28)10-29-16-4-3-14(20)8-15(16)21/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,23,28)(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVRLNJZJYLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














